Phosphorodiamidothioic azide

Description

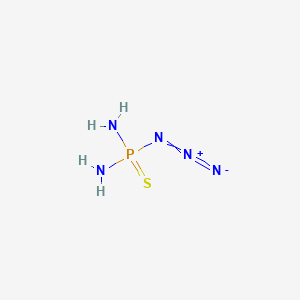

Phosphorodiamidothioic azide (PDTA) is a sulfur- and phosphorus-containing azide derivative with the general structure R₂P(S)(N₃)₂, where R represents organic substituents. Unlike simpler azides such as sodium azide (NaN₃), PDTA incorporates a thiophosphoramide backbone, conferring unique chemical stability, reactivity, and functional versatility. This compound is primarily utilized in specialized organic synthesis, particularly in click chemistry and polymer crosslinking, where its bifunctional azide groups enable selective coupling reactions . PDTA’s hybrid structure balances the explosive tendencies of inorganic azides with the tunable reactivity of organic azides, making it a valuable reagent in controlled chemical transformations .

Properties

CAS No. |

25841-90-1 |

|---|---|

Molecular Formula |

H4N5PS |

Molecular Weight |

137.11 g/mol |

InChI |

InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7) |

InChI Key |

OYRRWXSIALQXJK-UHFFFAOYSA-N |

Canonical SMILES |

NP(=S)(N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.

Major Products

Substitution: Formation of phosphorodiamidothioic derivatives.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Phosphorodiamidothioic azide has several applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.

Materials Science: Employed in the development of new materials with unique properties, such as high-energy materials and polymer cross-linkers.

Biological Research: Utilized in the modification of biomolecules for studying protein functions and interactions.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between PDTA and other azides:

| Property | Phosphorodiamidothioic Azide (PDTA) | Sodium Azide (NaN₃) | Aryl Azides (e.g., Phenyl Azide) | Alkyl Azides (e.g., tert-Butyl Azide) |

|---|---|---|---|---|

| Chemical Formula | R₂P(S)(N₃)₂ | NaN₃ | ArN₃ | RN₃ |

| Solubility | Moderate in polar aprotic solvents | Highly water-soluble | Soluble in organic solvents | Soluble in organic solvents |

| Thermal Stability | Stable up to 150°C | Decomposes at 275°C | Decomposes at 80–120°C | Stable up to 100°C |

| Explosive Tendency | Low (requires strong stimuli) | High (reacts with metals) | Moderate (shock-sensitive) | Low to moderate |

| Primary Applications | Click chemistry, polymer modification | Airbag propellants, preservatives | Photoaffinity labeling, explosives | Bioconjugation, drug discovery |

Reactivity in Click Chemistry

PDTA’s two azide groups enable dual participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Compared to sodium azide (which requires derivatization for CuAAC) and aryl/alkyl azides, PDTA offers:

Case Study: PDTA in Polymer Crosslinking

PDTA has been employed to synthesize hydrogels with tunable mechanical properties. In a 2023 study, PDTA-crosslinked polyethylene glycol (PEG) hydrogels demonstrated superior elasticity (Young’s modulus: 15 kPa) compared to those crosslinked with aryl azides (5 kPa), attributed to the thiophosphoramide group’s flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.